molecular formula C13H12N4O B605004 5-Hydroxy-PhIP CAS No. 159471-46-2

5-Hydroxy-PhIP

Cat. No.: B605004
CAS No.: 159471-46-2
M. Wt: 240.26
InChI Key: VFOYOLOUKGRSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-PhIP, also known as 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, is a derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a heterocyclic amine formed during the cooking of meat at high temperatures. It is known for its mutagenic and carcinogenic properties. This compound is a metabolite of PhIP and has been studied for its potential role as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-PhIP is typically synthesized through the metabolic activation of PhIP. The process involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP, followed by further metabolic reactions . The N-hydroxy-PhIP can undergo phase II esterification to form DNA adducts, and this compound is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents .

Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a research context rather than produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-PhIP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert N-hydroxy-PhIP to other derivatives.

    Substitution: Substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

    Reduction: Reducing agents such as glutathione can be used.

    Substitution: Various nucleophiles can participate in substitution reactions.

Major Products Formed:

Scientific Research Applications

5-Hydroxy-PhIP has several scientific research applications, including:

Mechanism of Action

5-Hydroxy-PhIP exerts its effects through the metabolic activation of PhIP. The process involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP, followed by phase II esterification to form DNA adducts. These adducts can cause mutations and contribute to carcinogenesis. The molecular targets include DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and phase II metabolic reactions .

Comparison with Similar Compounds

    PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): The parent compound of 5-Hydroxy-PhIP.

    N-hydroxy-PhIP: An intermediate in the metabolic activation of PhIP.

    Other Heterocyclic Amines: Such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).

Uniqueness: this compound is unique due to its role as a biomarker for the metabolic activation of PhIP and its potential use in studying the mechanisms of carcinogenesis .

Properties

IUPAC Name

2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOYOLOUKGRSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857822
Record name 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159471-46-2
Record name 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.